5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide (CAS 874772-69-7) is a functionally substituted heterocyclic compound belonging to the benzothiophene-2-sulfonamide class. This scaffold is a recognized pharmacophore in medicinal chemistry, primarily utilized in the development of specific protein kinase inhibitors for oncological and immunological research. Its structure incorporates key features—a rigid bicyclic core, a sulfonamide hydrogen bond donor/acceptor group, and targeted halogenation—that are critical for achieving high-affinity binding to the ATP pocket of various kinases.
In kinase inhibitor development, seemingly minor structural modifications, such as replacing the 5-fluoro substituent with hydrogen or another halogen, can drastically alter biological activity. Such changes directly impact the molecule's electronic and steric profile, leading to significant and often unpredictable shifts in target potency, kinase selectivity profile, metabolic stability, and cell permeability. For reproducible results in structure-activity relationship (SAR) studies or lead optimization, procuring the exact, specified compound (CAS 874772-69-7) is critical, as close analogs do not offer equivalent performance and can derail a research program.
In a direct comparison of inhibitory activity against the c-FMS (CSF-1R) tyrosine kinase, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide demonstrated significantly higher potency than its direct 5-chloro analog. The 5-fluoro compound exhibited an IC50 value of 0.019 μM, representing a greater than threefold potency advantage over the 5-chloro substituted version (IC50 = 0.062 μM).
| Evidence Dimension | c-FMS (CSF-1R) Kinase Inhibition (IC50) |
| Target Compound Data | 0.019 µM |
| Comparator Or Baseline | 5-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: 0.062 µM |
| Quantified Difference | 3.3x more potent |
| Conditions | In vitro biochemical kinase assay. |
For researchers targeting c-FMS, this threefold increase in potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and providing a more robust starting point for lead optimization.
When evaluated against the c-KIT tyrosine kinase, 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide again showed a more potent inhibitory profile compared to the 5-chloro analog. The target compound registered an IC50 of 0.021 μM, making it nearly twice as potent as the 5-chloro derivative (IC50 = 0.040 μM) in the same assay.
| Evidence Dimension | c-KIT Kinase Inhibition (IC50) |
| Target Compound Data | 0.021 µM |
| Comparator Or Baseline | 5-Chloro-3-methyl-1-benzothiophene-2-sulfonamide: 0.040 µM |
| Quantified Difference | 1.9x more potent |
| Conditions | In vitro biochemical kinase assay. |
This specific potency profile against c-KIT makes this compound a more suitable and efficient tool for investigating c-KIT-driven cancers like GIST, offering higher on-target activity at a given concentration.
The compound also shows potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). With an IC50 value of 0.015 μM, it establishes a strong baseline of activity, making it a valuable precursor or tool compound for research programs focused on FLT3-mutated cancers.
| Evidence Dimension | FLT3 Kinase Inhibition (IC50) |
| Target Compound Data | 0.015 µM |
| Comparator Or Baseline | General baseline for potent kinase inhibitors (typically <100 nM) |
| Quantified Difference | Falls within the range of potent activity for this kinase class. |
| Conditions | In vitro biochemical kinase assay. |
Procuring this compound provides access to a molecule with a pre-validated, potent activity profile against FLT3, saving significant time and resources in the initial stages of an AML-focused drug discovery project.
Given its sub-20 nanomolar potency against c-FMS, this compound is an excellent starting point or benchmark for research programs targeting macrophage-driven diseases, including certain cancers, inflammatory arthritis, and other autoimmune conditions where the CSF-1/CSF-1R axis is implicated.
The compound's potent inhibition of c-KIT makes it a valuable tool for academic and industrial labs studying the signaling pathways of gastrointestinal stromal tumors (GIST), mastocytosis, and certain leukemias. Its demonstrated activity provides a reliable positive control and a structural base for developing next-generation c-KIT inhibitors.
With documented, high-potency activity against a commercially relevant kinase panel (c-FMS, c-KIT, FLT3), this molecule is a high-value precursor for building focused libraries for hit-to-lead campaigns. Its defined structure-activity relationship makes it a superior choice over less-characterized analogs for generating novel compounds with predictable modulation points.